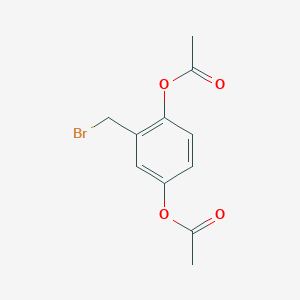

2-(Bromomethyl)-1,4-phenylene diacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-acetyloxy-3-(bromomethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(13)15-10-3-4-11(16-8(2)14)9(5-10)6-12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPOOMGBOYTAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromomethyl 1,4 Phenylene Diacetate and Analogues

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of substituted aromatic compounds is a cornerstone of synthesizing 2-(bromomethyl)-1,4-phenylene diacetate. The choice of brominating agent and reaction conditions dictates whether substitution occurs at the benzylic position or on the aromatic ring.

Radical Bromination Pathways for Benzylic Positions

The selective bromination of the methyl group at the benzylic position is most effectively achieved through a radical mechanism. chemistrysteps.commanac-inc.co.jp N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. manac-inc.co.jpwikipedia.orgresearchgate.net

The reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. manac-inc.co.jpwikipedia.org The process is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the benzylic methyl group of the acetylated precursor, 2,5-dimethylphenol (B165462) diacetate, to form a resonance-stabilized benzylic radical. chemistrysteps.comyoutube.com This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired benzylic bromide and another bromine radical, thus propagating the chain. youtube.commasterorganicchemistry.comchadsprep.com The low concentration of Br₂, generated from the reaction of NBS with trace amounts of HBr, is crucial to minimize competing electrophilic addition to the aromatic ring. youtube.commasterorganicchemistry.comchadsprep.com

The use of non-polar solvents such as carbon tetrachloride (CCl₄) or benzene (B151609) has been traditional for these reactions. manac-inc.co.jpresearchgate.net However, due to environmental concerns, more benign solvents like methyl acetate (B1210297) have been explored and found to be effective, sometimes even without the need for an initiator. researchgate.net

| Reagent | Role | Typical Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a low, steady concentration of bromine radicals. | chemistrysteps.commasterorganicchemistry.comchemicalbook.com |

| Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Radical Initiator | Initiates the radical chain reaction upon heating. | wikipedia.org |

| Light (hν) | Radical Initiator | Promotes homolytic cleavage of the N-Br bond. | wikipedia.org |

| Carbon Tetrachloride (CCl₄) | Solvent | Traditional non-polar solvent for radical reactions. | wikipedia.orgresearchgate.net |

| Methyl Acetate | Solvent | A more environmentally friendly alternative to CCl₄. | researchgate.net |

Electrophilic Bromination with Controlled Regioselectivity on Aromatic Systems

While radical bromination is preferred for the synthesis of this compound, electrophilic aromatic bromination is another important reaction class for substituted phenols. In this context, the directing effects of the substituents on the aromatic ring are paramount. The hydroxyl group of a phenol (B47542) is a strong activating group, directing electrophiles to the ortho and para positions. masterorganicchemistry.com However, in the case of 2,5-dimethylphenol, the starting material for the target compound, direct bromination would lead to substitution on the aromatic ring rather than the methyl group. nih.govrsc.org

To achieve electrophilic bromination on the aromatic ring with control, the reactivity of the system must be carefully managed. The use of milder brominating agents and specific catalysts can influence the regioselectivity. For instance, N-bromosuccinimide can also act as an electrophilic brominating agent, particularly in the presence of an acid catalyst. wikipedia.org The reaction of phenyl acetate with bromine, often in the presence of a Lewis acid, results in the formation of ortho- and para-brominated products. youtube.com The acetate group is less activating than a hydroxyl group, which can help to moderate the reaction. masterorganicchemistry.comutexas.edu

Mechanistic Insights into Brominating Agent Selection and Reaction Control

The choice between radical and electrophilic bromination pathways is fundamentally controlled by the selection of the brominating agent and the reaction conditions.

For radical benzylic bromination , N-bromosuccinimide (NBS) is the superior reagent over molecular bromine (Br₂). masterorganicchemistry.comchadsprep.com The key advantage of NBS is that it maintains a very low concentration of Br₂ in the reaction mixture. masterorganicchemistry.comchadsprep.com This is because NBS itself does not directly brominate the substrate; instead, it serves as a source for Br₂ which is formed in situ by the reaction of NBS with HBr that is generated during the propagation step. youtube.com This low concentration of Br₂ favors the radical chain reaction at the benzylic position over the competing electrophilic addition to the double bonds of the aromatic ring. masterorganicchemistry.comchadsprep.com The initiation of the radical process can be achieved either by using a radical initiator like AIBN or by photolysis with light. wikipedia.org

In contrast, electrophilic aromatic bromination occurs when a source of electrophilic bromine (Br⁺) is present. This is typically achieved by using molecular bromine (Br₂) with a Lewis acid catalyst, or by using a reagent like NBS in a polar, protic solvent or with an acid catalyst. wikipedia.orgorganic-chemistry.org The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine species to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.comchegg.com The subsequent loss of a proton restores the aromaticity and yields the brominated aromatic product. youtube.com The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. masterorganicchemistry.comnih.gov

Esterification and Protecting Group Chemistry in the Context of Phenolic Precursors

The phenolic hydroxyl groups in the precursor molecule must be protected before the benzylic bromination step. This is crucial to prevent unwanted side reactions, such as electrophilic substitution on the activated aromatic ring.

Acetylation of Hydroxyl Groups

The most common method for protecting the hydroxyl groups of the 2,5-dimethylphenol precursor is through acetylation to form 2,5-dimethylphenyl acetate. google.comtandfonline.commdpi.com Acetylation is a widely used protection strategy for alcohols and phenols. mdpi.comchem-station.comlibretexts.org

This transformation is typically carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. google.commdpi.com The reaction can be performed under various conditions, including catalyst- and solvent-free environments, or by using phase-transfer catalysis (PTC) for enhanced efficiency. tandfonline.commdpi.comtandfonline.com The PTC method, utilizing a catalyst like tetrabutylammonium (B224687) chloride in a biphasic system of aqueous sodium hydroxide (B78521) and an organic solvent like dichloromethane, can lead to nearly quantitative yields in very short reaction times at low temperatures. tandfonline.comtandfonline.com

The acetylation converts the strongly activating hydroxyl groups into less activating acetate groups, which is critical for the subsequent regioselective bromination. masterorganicchemistry.comoup.com

| Acetylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Acetic Anhydride | Solvent- and catalyst-free | Milder conditions, good yields. | mdpi.com |

| Acetyl Chloride | Phase-Transfer Catalysis (e.g., Tetrabutylammonium chloride) | Rapid and highly efficient, often quantitative yields. | tandfonline.comtandfonline.com |

| Vinyl Acetate | Base treatment followed by reaction | Novel process for acetylation under mild temperatures. | google.com |

Influence of Acetate Groups on Subsequent Reaction Regioselectivity

The introduction of acetate groups onto the phenolic precursor has a profound influence on the regioselectivity of the subsequent bromination step. The primary role of the acetyl protecting group is to deactivate the aromatic ring towards electrophilic substitution. oup.com

The oxygen atom of the acetate group still possesses lone pairs that can be donated to the aromatic ring through resonance, making it an ortho-, para-director. masterorganicchemistry.comyoutube.com However, the electron-withdrawing effect of the adjacent carbonyl group significantly reduces the activating nature of the oxygen compared to a free hydroxyl group. masterorganicchemistry.comyoutube.com This deactivation is crucial because it makes electrophilic aromatic substitution less favorable, thereby allowing the radical bromination at the benzylic methyl group to proceed as the dominant pathway when using NBS and a radical initiator. wikipedia.orgchadsprep.com

In essence, the acetylation step acts as a strategic control element, directing the reactivity away from the aromatic ring and towards the desired benzylic position for the synthesis of this compound. Without this protection, direct treatment of 2,5-dimethylphenol with a brominating agent would primarily yield ring-brominated products. rsc.org

Multi-Step Synthesis of Functionalized Phenylene Diacetate Derivatives

The construction of functionalized phenylene diacetate derivatives often involves a carefully planned sequence of reactions to introduce various substituents onto the aromatic core. The synthesis typically commences with a readily available starting material like hydroquinone (B1673460), which is first protected before undergoing further transformations.

A common initial step is the acetylation of hydroquinone to form hydroquinone diacetate. This can be efficiently achieved by reacting hydroquinone with acetic anhydride. orgsyn.org The use of a catalytic amount of a strong acid, such as concentrated sulfuric acid, can rapidly accelerate the reaction. orgsyn.org An alternative approach involves the use of acetyl chloride. orgsyn.org The resulting hydroquinone diacetate is a stable, crystalline solid that can be readily purified. orgsyn.org

Strategies for Introducing the Bromomethyl Moiety

The introduction of the bromomethyl group onto the 1,4-phenylene diacetate core is a key transformation. This can be accomplished through electrophilic aromatic substitution, specifically bromomethylation. While direct bromomethylation of hydroquinone diacetate is not extensively documented, analogous reactions on activated and deactivated aromatic systems provide insight into potential synthetic routes.

One plausible strategy involves a two-step approach: hydroxymethylation followed by bromination. The hydroxymethyl group can be introduced onto the aromatic ring via electrophilic substitution using formaldehyde (B43269) in the presence of an acid catalyst. The resulting 2-(hydroxymethyl)-1,4-phenylene diacetate can then be converted to the desired bromomethyl derivative. A common method for this transformation is the Appel reaction, which utilizes a combination of a phosphine (B1218219), typically triphenylphosphine, and a carbon tetrahalide, such as carbon tetrabromide.

Alternatively, direct bromomethylation might be achieved using a reagent like bromomethyl methyl ether or by generating the bromomethyl cation in situ. However, these methods often involve hazardous reagents and require careful control of reaction conditions to avoid side reactions.

Radical bromination presents another viable pathway. acsgcipr.org If a methyl group is first introduced onto the phenylene diacetate ring, subsequent benzylic bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively install the bromine atom on the methyl group, yielding the desired this compound.

Table 1: Comparison of Potential Bromomethylation Strategies

| Strategy | Reagents | Advantages | Potential Challenges |

|---|

Sequential Functionalization Approaches for Complex Architectures

The this compound core is a versatile platform for the synthesis of more complex molecules. The reactive bromomethyl group can readily participate in nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups.

For instance, reaction with nucleophiles such as amines, thiols, or alkoxides can lead to the formation of aminomethyl, thiomethyl, or alkoxymethyl derivatives, respectively. The ester functionalities of the diacetate can also be selectively hydrolyzed to reveal the free hydroquinone, which can then undergo further reactions, such as etherification or re-esterification with different acyl groups.

The synthesis of more elaborate structures, such as functionalized pentacene (B32325) derivatives, often employs multi-step reaction schemes starting from brominated aromatic compounds. ntnu.no These complex syntheses can involve sequences of reactions like Diels-Alder cyclizations and subsequent reductions to build the final polycyclic aromatic system. ntnu.no The ability to precisely control the sequence of functionalization steps is crucial for accessing complex target molecules with desired electronic and physical properties. ntnu.no

Green Chemistry and Sustainable Synthetic Approaches for Brominated Aromatic Esters

The synthesis of brominated aromatic esters has traditionally relied on methods that can be environmentally challenging. However, there is a growing emphasis on developing greener and more sustainable synthetic protocols.

Key principles of green chemistry applicable to the synthesis of these compounds include the use of less hazardous reagents, minimizing waste, and employing catalytic methods. For instance, replacing elemental bromine, which is toxic and corrosive, with safer brominating agents is a significant step towards a more sustainable process. nih.gov

One such approach involves the in situ generation of bromine from less hazardous sources like a bromide-bromate couple in an aqueous medium. researchgate.net This method can be used for the bromination of various aromatic substrates under mild conditions, often without the need for a catalyst. researchgate.net Another green alternative is the use of sodium bromide in the presence of an oxidant like sodium perborate. digitellinc.com

Table 2: Green and Sustainable Bromination Methods

| Method | Reagents/Catalyst | Key Advantages | Reference |

|---|---|---|---|

| In situ Bromine Generation | Bromide-Bromate Couple | Aqueous medium, mild conditions, no catalyst needed for some substrates. | researchgate.net |

| Alternative Brominating Agent | Sodium Bromide/Sodium Perborate | Inexpensive and stable reagents. | digitellinc.com |

| Continuous Flow Bromination | In situ generation of Br₂ (e.g., NaOCl/HBr) | Enhanced safety, efficient for polybromination. | nih.gov |

| Heterogeneous Catalysis | Fe₂O₃/Zeolite Catalyst | Recyclable catalyst, cost-effective. | rsc.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Bromomethyl 1,4 Phenylene Diacetate

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reaction for 2-(bromomethyl)-1,4-phenylene diacetate is expected to be nucleophilic substitution at the benzylic carbon, where the bromine atom acts as a leaving group.

S"N"2 Pathways and Steric/Electronic Influences of the Aryl-Diacetate Moiety

The reaction of this compound with nucleophiles is anticipated to proceed predominantly through a bimolecular nucleophilic substitution (S"N"2) mechanism. masterorganicchemistry.comlibretexts.org In an S"N"2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com The reaction involves a backside attack by the nucleophile on the electrophilic carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org

Steric hindrance from the ortho-acetate group could also play a role, potentially slowing the approach of the nucleophile to the reaction center. masterorganicchemistry.com

Table 1: Predicted Relative Reactivity in S"N"2 Reactions

| Compound | Substituent Effects | Predicted Relative S"N"2 Rate |

| Benzyl (B1604629) bromide | None (reference) | 1 |

| 4-Nitrobenzyl bromide | Strong electron-withdrawing | < 1 |

| 4-Methoxybenzyl bromide | Strong electron-donating | > 1 |

| This compound | Two electron-withdrawing acetate (B1210297) groups | < 1 |

This table is illustrative and based on established principles of S"N"2 reactions. Actual relative rates would require experimental determination.

Investigations of Competing Elimination Pathways

Elimination reactions, specifically the E2 mechanism, can compete with S"N"2 reactions. rsc.org However, for primary benzylic halides like this compound, which lack a β-hydrogen on an adjacent sp³ carbon, the typical E2 pathway is not possible. Elimination reactions would not be a significant competing pathway under standard nucleophilic substitution conditions.

Radical Reactions Involving the Benzylic Bromine

The benzylic C-Br bond in this compound is also susceptible to homolytic cleavage, initiating radical reactions.

Homolytic Bond Cleavage Studies of C-Br Bond

The homolytic bond dissociation energy (BDE) is the energy required to break a bond to form two radicals. The C-Br BDE in benzyl bromides is influenced by the stability of the resulting benzyl radical. rsc.org Substituents on the aromatic ring can affect this stability. nih.govnih.gov Electron-donating groups tend to stabilize the benzyl radical through resonance, thus lowering the BDE. Conversely, electron-withdrawing groups can have a more complex effect but generally lead to a slight increase or no significant change in the benzylic C-H BDE in toluenes. nih.govnih.gov For substituted benzyl bromides, studies have shown that the substituent effect on the C-Br bond dissociation enthalpy can be minimal. rsc.org The bond dissociation enthalpy for the C-Br bond in unsubstituted benzyl bromide has been reported to be approximately 255 ± 4 kJ/mol. rsc.org It is expected that the C-Br BDE for this compound would be in a similar range.

Table 2: Estimated Bond Dissociation Energies (BDEs) of Benzylic Bonds

| Bond | Compound | Estimated BDE (kJ/mol) |

| C-H | Toluene | ~375 |

| C-Br | Benzyl bromide | ~255 rsc.org |

| C-H | p-Nitrotoluene | ~377 |

| C-H | p-Methoxytoluene | ~365 |

| C-Br | This compound | ~255 (estimated) |

BDE values are approximate and can vary with the method of determination. The value for the target compound is an estimation based on analogous structures.

Radical Chain Mechanisms and Propagation Steps

Once the benzylic radical is formed via homolytic cleavage (initiation step), it can participate in radical chain reactions. A common example is radical addition to alkenes. The propagation steps would involve the addition of the 2-(diacetoxy)benzyl radical to an alkene, followed by abstraction of a bromine atom from another molecule of this compound by the newly formed radical. This regenerates the 2-(diacetoxy)benzyl radical, which can continue the chain.

Control of Chemo- and Regioselectivity in Radical Additions

In radical additions to unsymmetrical alkenes, the regioselectivity is determined by the stability of the resulting radical intermediate. The 2-(diacetoxy)benzyl radical will preferentially add to the less substituted carbon of the double bond to form the more stable radical. The chemoselectivity of these reactions would depend on the specific reaction conditions and the nature of the radical initiator used.

Palladium-Catalyzed Cross-Coupling Reactions of the Bromomethyl Group

The bromomethyl group attached to the phenylene diacetate core serves as a key handle for constructing more complex molecular architectures through palladium-catalyzed cross-coupling reactions. This benzylic bromide moiety readily participates in various transformations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling and Related Arylation Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound, the bromomethyl group can react with organoboron compounds, such as arylboronic acids, in the presence of a palladium catalyst and a base. lookchem.comnih.govlookchem.com This reaction is highly efficient for creating diarylmethane structures, which are significant motifs in many organic compounds. lookchem.com

The general transformation involves the coupling of the benzylic bromide with an arylboronic acid. A variety of palladium catalysts can be employed, often with phosphine (B1218219) ligands, and the reaction is typically carried out in a suitable solvent system with a base like potassium carbonate or cesium carbonate. lookchem.comnih.govacs.org The reaction conditions are generally mild, and the process tolerates a wide range of functional groups on the arylboronic acid partner. nih.govlookchem.com For instance, both electron-donating and electron-withdrawing substituents on the arylboronic acid are well-tolerated. acs.org

The efficiency of the Suzuki-Miyaura coupling with benzylic halides has been demonstrated with various substrates, showcasing high yields and good functional group tolerance. nih.gov Ligand-free palladium-catalyzed systems have also been developed, offering a simpler and highly efficient method for the synthesis of diarylmethanes from benzylic halides and arylboronic acids under mild conditions. lookchem.com

| Benzylic Bromide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl bromide | Phenylboronic acid | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | High | nih.gov |

| 4-Nitrobenzyl bromide | Phenylboronic acid | PdCl2 | K2CO3 | Acetone/H2O | 95 | lookchem.com |

| Benzyl bromide | 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]2/PPh3 | Na2CO3 | THF | 92 | acs.org |

| 3-Nitrobenzyl bromide | Phenylboronic acid | Pd(OAc)2/PPh3 | Na2CO3 | THF/H2O | 91 | acs.org |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org Given that this compound possesses a benzylic bromide, which can be considered analogous to an aryl halide in its ability to undergo oxidative addition to a palladium(0) center, Buchwald-Hartwig amination strategies can be applied to introduce nitrogen-containing functionalities.

The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium amide complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org A variety of amines, including primary and secondary alkylamines and anilines, can be used as coupling partners.

While specific examples employing this compound in Buchwald-Hartwig amination are not extensively documented in the provided search results, the general applicability of this reaction to aryl bromides suggests its potential for the amination of this compound. acs.org The reaction conditions would likely involve a palladium precatalyst, a suitable phosphine ligand such as those from the Buchwald or Hartwig groups, and a strong base like sodium tert-butoxide. acs.org

Mechanistic Studies of Catalyst Turnover and Ligand Effects

The mechanism of palladium-catalyzed cross-coupling reactions involving benzylic halides like this compound follows a well-established catalytic cycle. libretexts.org The cycle consists of three main steps:

Oxidative Addition: The reaction initiates with the oxidative addition of the benzylic bromide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is often the rate-determining step, especially for less reactive halides like chlorides. lookchem.com

Transmetalation: In the case of Suzuki-Miyaura coupling, the organoboron reagent undergoes transmetalation with the palladium(II) complex, where the aryl group from the boronic acid replaces the bromide on the palladium center. libretexts.org This step is facilitated by the presence of a base.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The turnover number (TON) and turnover frequency (TOF), which are measures of catalyst activity and longevity, are significantly influenced by the choice of ligand. acs.orgnih.gov Ligands play a critical role by modulating the electronic and steric properties of the palladium center. nih.govacs.org

Electronic Effects: Electron-rich phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. nih.govacs.org

Steric Effects: Bulky ligands can promote the reductive elimination step and help to stabilize the catalytically active monoligated palladium species. nih.govacs.org Ligands with large bite angles, such as DPEphos and Xantphos, have been shown to be effective in palladium-catalyzed reactions involving π-benzyl-Pd intermediates. nih.govorganic-chemistry.org

The stability of the catalyst is also a key factor. For some Suzuki-Miyaura couplings of benzylic halides, catalyst loadings can be significantly reduced, leading to high turnover numbers, which is crucial for industrial applications. lookchem.comacs.org

Reactivity of the Diacetate Functionality

The two acetate groups on the phenyl ring of this compound also exhibit characteristic reactivity, primarily through hydrolysis and transesterification, and they influence the electronic properties of the aromatic ring.

Hydrolysis and Transesterification Reactions

The ester groups of the diacetate functionality can undergo hydrolysis, which is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.org It requires heating the ester with a large excess of water and a strong acid catalyst.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.org The use of a base, such as sodium hydroxide (B78521), results in the formation of a carboxylate salt and an alcohol. researchgate.net For phenyl acetate, base-catalyzed hydrolysis is a common reaction. researchgate.netstanford.edu

Transesterification is another important reaction of the diacetate functionality, where the alkoxy part of the ester is exchanged with another alcohol. researchgate.netrsc.orgorganic-chemistry.org This reaction can be catalyzed by acids, bases, or various metal catalysts. researchgate.netrsc.orgtu-clausthal.de For example, phenyl acetate can undergo transesterification with methanol (B129727) in the presence of a zinc complex as a catalyst. researchgate.net

Role of Acetate Groups as Activating/Deactivating Substituents in Aromatic Reactions

The two acetate groups on the aromatic ring of this compound have a significant influence on the ring's reactivity towards electrophilic aromatic substitution (EAS). Substituents on a benzene (B151609) ring are classified as either activating or deactivating, and they also direct incoming electrophiles to specific positions (ortho, meta, or para). slideshare.netwikipedia.org

An acetate group (specifically, the acetyl group, -COCH₃) is considered a deactivating group . libretexts.orgnumberanalytics.com This is because the carbonyl group is electron-withdrawing through both resonance and inductive effects. libretexts.orgvedantu.com

Inductive Effect: The electronegative oxygen atoms in the acetyl group pull electron density away from the aromatic ring through the sigma bond framework. libretexts.org

Resonance Effect: The carbonyl group can withdraw electron density from the pi system of the benzene ring, as shown in the resonance structures. This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org

Because they are deactivating, the acetate groups make electrophilic aromatic substitution on the phenyl ring of this compound slower than on benzene itself. chemistrysteps.comchadsprep.com

Applications of 2 Bromomethyl 1,4 Phenylene Diacetate As a Versatile Synthetic Precursor

Building Blocks for Functionalized Aromatic Systems

The presence of the bromomethyl group makes this compound an excellent substrate for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the construction of larger aromatic systems.

2-(Bromomethyl)-1,4-phenylene diacetate is instrumental in the synthesis of phenylene-bridged compounds, where the phenylene unit acts as a linker between two or more molecular entities. For instance, it can be used to create bimetallic lanthanide aryloxides stabilized by a p-phenylene-bridged bis(β-ketoiminate) ligand. researchgate.net These types of compounds are of interest for their potential applications in catalysis and materials science. The synthesis typically involves the reaction of the bromomethyl group with a suitable nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

The bifunctional nature of this compound, combined with its diacetate groups that can be hydrolyzed to reveal reactive hydroxyl groups, makes it a valuable monomer for the synthesis of various polymers. It can be utilized in polycondensation reactions to create polyether-ester copolymers. researchgate.net For example, copolymers of telechelic poly(2,6-dimethyl-1,4-phenylene ether) segments with ester units have been synthesized. researchgate.net The properties of the resulting polymers, such as their glass transition temperature (Tg), can be tuned by the choice of co-monomers. researchgate.net

Intermediate in the Construction of Complex Organic Molecules

Beyond its use in creating symmetrical or polymeric structures, this compound serves as a key intermediate in the multi-step synthesis of more intricate organic molecules.

The reactivity of the bromomethyl group allows for its incorporation into a variety of organic frameworks. For example, it can be a precursor in the synthesis of 2,5-dihydroxybenzaldehyde (B135720) derivatives, which are themselves useful in the preparation of more complex molecules. chemicalbook.com The initial substitution of the bromine atom followed by manipulation of the acetate (B1210297) groups provides a pathway to a wide range of substituted aromatic compounds.

The acetate groups on the phenylene ring can be readily hydrolyzed to yield the corresponding diol, 2-(bromomethyl)hydroquinone. This diol can then undergo a variety of reactions, such as etherification or esterification, to introduce new functional groups. This two-step strategy of first utilizing the reactivity of the bromomethyl group and then modifying the hydroxyl groups allows for the synthesis of a diverse library of compounds from a single precursor. For instance, the resulting diols can be used in Williamson ether synthesis to create aryloxyacetic acid derivatives. nih.gov

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Nucleophile (e.g., amine, carbanion) | Substituted phenylene diacetate | Nucleophilic Substitution |

| This compound | Base (hydrolysis) | 2-(Bromomethyl)hydroquinone | Hydrolysis |

| 2-(Bromomethyl)hydroquinone | Alkyl halide, base | Dialkoxy-substituted bromomethylbenzene | Williamson Ether Synthesis |

| 2-(Bromomethyl)hydroquinone | Acyl chloride, base | Diester-substituted bromomethylbenzene | Esterification |

While specific examples of this compound in cascade or tandem reactions are not extensively documented in the provided search results, its structure lends itself to such synthetic strategies. A cascade reaction is a series of intramolecular reactions that occur sequentially without the need to isolate intermediates. The presence of multiple reactive sites—the bromomethyl group and the two acetate groups (or the corresponding hydroxyl groups after hydrolysis)—could potentially trigger a cascade of bond-forming events under specific reaction conditions, leading to the rapid construction of complex polycyclic systems. The general principles of pot economy in synthesis aim to combine multiple reaction steps in a single vessel, a concept that aligns with the potential for this versatile precursor to participate in complex reaction sequences. ub.edu

Precursor to Supramolecular Assemblies and Host-Guest Systems

The rigid 1,4-phenylene core and the reactive bromomethyl group of this compound make it an excellent candidate for the synthesis of supramolecular assemblies. These large, ordered structures, formed through non-covalent interactions, are at the forefront of materials science, with applications in molecular recognition, sensing, and encapsulation. The construction of macrocycles, such as cyclophanes, is a prime example of how this precursor can be utilized.

Cyclophanes are a class of molecules in which a benzene (B151609) ring is bridged by a chain of atoms. The synthesis of these structures often relies on the reaction of a bis(halomethyl)arene with a suitable dinucleophile. In a similar vein, this compound, in combination with a second, difunctionalized aromatic or aliphatic component, can be envisioned to form various cyclophane structures. For instance, reaction with a dithiol or a diphenol under high-dilution conditions would be expected to yield macrocyclic thioethers or ethers, respectively. The resulting cavity-containing molecules can act as hosts for smaller guest molecules, a fundamental concept in host-guest chemistry.

A notable example that illustrates this potential is the synthesis of thiacyclophanes from 1,4-bis(bromomethyl)benzene. researchgate.net By reacting this building block with a sulfide (B99878) source, researchers have been able to create dimeric and trimeric cyclophanes. researchgate.net The size and shape of the resulting cavity can be controlled by the choice of reactants and reaction conditions, influencing the selectivity of guest binding. Similarly, hexaoxacyclophanes have been synthesized from bis(bromomethyl)benzene derivatives and bisphenols, yielding large molecular voids capable of binding aromatic guests like benzene. rsc.org

The photophysical properties of such host-guest complexes are also a subject of intense research. For example, cyclophanes based on perylene (B46583) bisimide have been shown to encapsulate various aromatic guests, leading to changes in their fluorescence and even enabling delayed fluorescence through the formation of charge-transfer states. rsc.orgnih.gov The ability to modulate the electronic properties of the host-guest system opens up possibilities for the development of advanced photofunctional materials. rsc.org

The following table summarizes representative supramolecular assemblies that could be synthesized utilizing the structural motifs present in this compound.

| Supramolecular Assembly | Precursor Moiety | Potential Guest Molecules | Key Interactions |

| Thiacyclophanes | 1,4-Phenylenebis(methylene) | Aromatic hydrocarbons, fullerenes | π-π stacking, van der Waals forces |

| Oxacyclophanes | 1,4-Phenylenebis(methylene) | Aromatic hydrocarbons, small organic molecules | Hydrogen bonding, π-π stacking |

| Perylene Bisimide Cyclophanes | 1,4-Phenylenebis(methylene) | Polycyclic aromatic hydrocarbons | π-π stacking, charge-transfer interactions |

| Biphenyl Bisimide Cyclophanes | 1,4-Phenylenebis(methylene) | Carbazole derivatives | π-π stacking, CH−π interactions |

Development of Novel Reagents and Ligands Utilizing the Compound's Core Structure

The 1,4-phenylenebis(methylene) scaffold, inherent to this compound, is a valuable platform for the design and synthesis of novel ligands for transition metal catalysis and coordination chemistry. The ability to introduce two coordinating groups at a defined distance allows for the creation of chelating ligands that can stabilize metal centers and influence their reactivity.

A prominent class of ligands that can be derived from precursors like this compound are bis(N-heterocyclic carbenes) (bis-NHCs). NHCs have become ubiquitous in organometallic chemistry due to their strong σ-donating properties, which lead to the formation of stable metal complexes. The synthesis of bis-NHCs often involves the reaction of a bis(halomethyl)arene with two equivalents of an N-heterocycle, such as imidazole (B134444) or triazole, followed by deprotonation to generate the free carbenes which can then be coordinated to a metal center. chemrxiv.orgchemrxiv.org These bis-NHC ligands, featuring a bridging phenylenebis(methylene) unit, have been used to create complexes with a range of transition metals, which have shown activity in various catalytic reactions. nih.govresearchgate.net

Another important class of ligands that can be accessed from this structural motif are pincer ligands. These are tridentate ligands that bind to a metal center in a meridional fashion. For example, 1,3-bis(bromomethyl)benzene (B165771) has been used as a starting material for the synthesis of chiral bis(phospholane) PCP pincer ligands. acs.org These ligands, when complexed with metals like nickel, have been employed in asymmetric catalysis. acs.org By analogy, this compound could serve as a precursor to related bidentate or, with further modification, tridentate phosphine (B1218219) ligands.

Furthermore, the reaction of bis(halomethyl)arenes with primary amines leads to the formation of Schiff base ligands. For instance, the condensation of 1,4-benzenedimethanamine (B1584979) with substituted salicylaldehydes yields tetradentate salen-type ligands. nih.gov These ligands are well-known for their ability to form stable complexes with a variety of metal ions, with applications in catalysis and materials science.

The table below outlines some of the ligand types that can be synthesized from the core structure of this compound and their potential applications.

| Ligand Type | Synthetic Approach | Metal Complexes | Potential Applications |

| Bis(N-heterocyclic carbene) | Reaction with N-heterocycles, deprotonation | Rhodium, Iridium, Palladium, Manganese | Homogeneous catalysis, photochemistry |

| Pincer Ligands (phosphine-based) | Reaction with phosphines | Nickel, Iridium, Palladium | Asymmetric catalysis, bond activation |

| Schiff Base Ligands | Reaction with primary amines to form diamine, then condensation with aldehydes | Copper, Nickel, Cobalt, Zinc | Catalysis, materials science, sensing |

| Tetradentate Phosphonite Ligands | Reaction with aminophosphines | Copper, Silver, Gold | Coordination polymers, luminescent materials |

Computational and Theoretical Studies of 2 Bromomethyl 1,4 Phenylene Diacetate

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule. For 2-(Bromomethyl)-1,4-phenylene diacetate, these calculations can elucidate the interplay between the phenyl ring and its substituents: the two acetate (B1210297) groups and the bromomethyl group.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound.

DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be used to optimize the molecular geometry. These calculations would predict key bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing acetate groups and the bulky bromomethyl group is expected to induce slight distortions in the benzene (B151609) ring from a perfect hexagonal geometry.

The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map, can also be determined. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential map would likely show regions of negative potential around the oxygen atoms of the acetate groups and the bromine atom, indicating sites susceptible to electrophilic attack, while positive potential would be concentrated on the hydrogen atoms.

Table 1: Predicted Ground State Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: The data in this table is hypothetical and serves as a plausible representation based on DFT calculations of similar aromatic compounds.

The presence of rotatable bonds in the acetate and bromomethyl substituents means that this compound can exist in multiple conformations. A detailed conformational analysis is essential to identify the most stable conformer(s) and to understand the energetic barriers between them.

Computational methods can map the potential energy surface by systematically rotating the dihedral angles associated with the C-O bonds of the acetate groups and the C-C bond of the bromomethyl group. The results of such an analysis would likely reveal several local energy minima. The global minimum, or the most stable conformation, would likely be one that minimizes steric hindrance between the bulky substituents. For instance, the methyl groups of the acetates and the bromomethyl group would likely orient themselves to be as far apart as possible. The energetic landscape would show the transition states connecting these minima, providing insight into the flexibility of the molecule at different temperatures.

Investigation of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

The synthesis of this compound likely involves the benzylic bromination of 2-methyl-1,4-phenylene diacetate. This reaction typically proceeds via a free radical mechanism. Computational studies can model this process by calculating the energies of the reactants, intermediates, transition states, and products.

The mechanism involves three main stages: initiation, propagation, and termination. DFT calculations can be used to model the homolytic cleavage of the Br-Br bond in the initiation step and the subsequent hydrogen abstraction from the methyl group by a bromine radical in the propagation step. The stability of the resulting benzylic radical is a key factor in the feasibility of this reaction. The resonance stabilization of the benzylic radical by the aromatic ring can be visualized and quantified through spin density calculations. The transition state for the hydrogen abstraction would be located, and its energy would determine the activation energy of this rate-determining step.

The bromomethyl group is a reactive site for nucleophilic substitution reactions (S_N2). Computational studies can predict the reactivity of this compound towards various nucleophiles and the selectivity of these reactions.

By modeling the S_N2 reaction pathway, the energy profile, including the transition state, can be calculated. The activation barrier for the reaction with different nucleophiles (e.g., hydroxides, amines, cyanides) can be compared to predict relative reaction rates. The calculations would likely show a pentavalent carbon atom in the transition state, with the incoming nucleophile and the leaving bromide ion positioned on opposite sides of the benzylic carbon. The electronic effects of the acetate groups on the phenyl ring would also influence the reactivity. While they are primarily para- and ortho-directing for electrophilic aromatic substitution, their electron-withdrawing nature could have a modest effect on the electrophilicity of the benzylic carbon.

Table 2: Hypothetical Activation Energies for S_N2 Reactions of this compound with Various Nucleophiles

| Nucleophile | Solvent | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| OH⁻ | Water | 20.5 |

| CN⁻ | DMSO | 18.2 |

Note: The data in this table is hypothetical and intended to illustrate the type of predictive information that can be obtained from computational studies.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, several types of non-covalent interactions are conceivable.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions. These analyses would reveal the bond paths and critical points associated with these interactions, providing a quantitative measure of their strength and nature.

Halogen Bonding (XB) Involving the Bromine Atom

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In the case of this compound, the bromine atom attached to the methyl group is a potential halogen bond donor. This phenomenon arises from the anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential, known as a σ-hole, on the side of the bromine opposite to the C-Br covalent bond. semanticscholar.org

Theoretical studies on similar halogenated organic molecules have demonstrated the significance of these interactions in directing crystal packing and in molecular recognition processes. semanticscholar.orgnih.gov For this compound, the bromine atom can form halogen bonds with various Lewis basic sites on neighboring molecules. Potential halogen bond acceptors include the oxygen atoms of the acetate groups, which possess lone pairs of electrons.

Table 1: Potential Halogen Bond (XB) Interactions in this compound

| Halogen Bond Donor | Potential Acceptor Atom | Type of Interaction |

| Bromine (in -CH₂Br) | Carbonyl Oxygen (in acetate) | C-Br···O=C |

| Bromine (in -CH₂Br) | Ether Oxygen (in acetate) | C-Br···O-C |

Intermolecular Interactions in Solid-State Structures and their Influence on Reactivity

In the solid state, a combination of hydrogen bonds and π–π stacking interactions would likely consolidate the crystal structure. The methyl hydrogens of the acetate groups and the methylene (B1212753) hydrogens of the bromomethyl group can act as hydrogen bond donors. The bromine atom and the oxygen atoms of the acetate groups are potential hydrogen bond acceptors. Specifically, C–H···Br and C–H···O hydrogen bonds are anticipated to be significant in the crystal packing. researchgate.net

Table 2: Predicted Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | C-H (methylene) | O (carbonyl) |

| Hydrogen Bond | C-H (aromatic) | O (carbonyl) |

| Hydrogen Bond | C-H (methylene) | Br |

| Halogen Bond | C-Br | O (carbonyl) |

| π–π Stacking | Phenylene Ring | Phenylene Ring |

Molecular Dynamics Simulations to Understand Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules in solution. For this compound, MD simulations can provide detailed insights into its conformational landscape, solvation properties, and potential for aggregation. While specific MD studies on this compound are not prominent, the methodology has been applied to various phenyl acetate derivatives, demonstrating its utility. nih.gov

An MD simulation would model the molecule and its surrounding solvent (e.g., water, DMSO) at an atomistic level. By solving Newton's equations of motion for the system over time, a trajectory of atomic positions and velocities is generated. Analysis of this trajectory can reveal key dynamic properties.

Key areas of investigation using MD simulations would include:

Conformational Flexibility: The rotational freedom around the C-C and C-O single bonds allows the molecule to adopt various conformations. MD simulations can map the potential energy surface and identify the most stable conformers in a given solvent, which is crucial for understanding its reactivity.

Solvent Interactions: The simulations can characterize the solvation shell around the molecule, showing how solvent molecules arrange themselves around the hydrophobic phenyl ring and the more polar acetate and bromomethyl groups. This includes the formation and lifetime of hydrogen bonds between the molecule and protic solvents.

Aggregation Behavior: Depending on the concentration and solvent, molecules of this compound might exhibit a tendency to aggregate. MD simulations can predict the formation of such clusters and analyze the intermolecular interactions that drive this process.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules. |

| System Size | ~5000-10000 atoms | To minimize finite size effects. |

| Temperature | 298 K (Room Temperature) | To simulate standard conditions. |

| Pressure | 1 atm | To simulate standard conditions. |

| Simulation Time | 100-500 ns | To ensure adequate sampling of conformational space. |

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering a predictive framework for the behavior and properties of this compound.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Bromomethyl)-1,4-phenylene diacetate in solution. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For reaction monitoring, ¹H NMR is particularly effective. For instance, in a substitution reaction involving the benzylic bromide, the disappearance of the characteristic singlet peak for the bromomethyl protons (-CH₂Br) and the appearance of a new signal for the resulting functional group can be quantitatively tracked over time. Similarly, the hydrolysis of the acetate (B1210297) groups can be monitored by observing the change in the chemical shifts of the aromatic protons and the disappearance of the acetate methyl signals.

The structural connectivity is confirmed by assigning all proton and carbon signals. The ¹H NMR spectrum would typically show distinct signals for the aromatic protons, the bromomethyl protons, and the two acetate methyl groups. The ¹³C NMR spectrum would complement this by showing resonances for the aromatic carbons, the bromomethyl carbon, the carbonyl carbons of the acetates, and the methyl carbons of the acetates.

| ¹H and ¹³C NMR Data for this compound (Hypothetical in CDCl₃) | | :--- | :--- | | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | | Acetate CH₃ | ~2.3 | ~21.0 | | Bromomethyl CH₂ | ~4.5 | ~30.0 | | Aromatic CH | ~7.1 - 7.4 | ~122.0 - 130.0 | | Aromatic C-O | N/A | ~150.0 | | Aromatic C-CH₂Br | N/A | ~135.0 | | Carbonyl C=O | N/A | ~169.0 | Note: These are estimated values and can vary based on solvent and experimental conditions.

In complex reaction mixtures where signals in 1D spectra may overlap, 2D NMR techniques are essential for unambiguous structural assignment. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH) within the molecule. For this compound, it would show correlations between the vicinal aromatic protons, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. ipb.pt It would definitively link the proton signals of the bromomethyl and acetate methyl groups to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. sapub.org For this compound, NOESY could show through-space correlations between the bromomethyl protons and the proton on the adjacent aromatic carbon (H-3).

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes like conformational changes or restricted rotation. researchgate.net For this compound, DNMR could be employed to investigate the rotational barrier around the C-O bonds of the acetate groups and the C-C bond connecting the bromomethyl group to the aromatic ring. By acquiring spectra at various temperatures, it is possible to observe changes in peak shapes (coalescence) and determine the energy barriers associated with these rotational processes. This provides insight into the molecule's flexibility and the conformational preferences of its substituent groups.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and monitoring their transformations during a chemical reaction. nih.gov

For this compound, the FTIR and Raman spectra are dominated by characteristic vibrations of the acetate and bromomethyl functional groups. researchgate.net

Acetate Groups: A very strong and prominent band corresponding to the C=O (carbonyl) stretching vibration of the ester would be observed, typically in the range of 1760-1770 cm⁻¹. The C-O stretching vibrations would appear in the 1200-1300 cm⁻¹ region.

Bromomethyl Group: The C-Br stretching vibration is expected to produce a signal in the lower frequency region of the spectrum, typically around 600-700 cm⁻¹.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region would confirm the presence of the phenyl ring.

During a reaction, such as the conversion of the bromomethyl group to another functional group (e.g., an alcohol or an ether), the disappearance of the C-Br stretching band and the appearance of new bands (e.g., a broad O-H stretch for an alcohol) can be clearly monitored. Similarly, hydrolysis of the acetate esters would lead to the disappearance of the ester C=O stretch and the appearance of a broad O-H band and a carboxylic acid C=O stretch.

| Characteristic Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | | Aromatic C-H | Stretch | 3050 - 3150 | | Acetate C=O | Stretch | 1760 - 1770 | | Aromatic C=C | Ring Stretch | 1450 - 1600 | | Acetate C-O | Stretch | 1200 - 1300 | | Bromomethyl C-Br | Stretch | 600 - 700 | Note: These are typical ranges and can be influenced by the molecular environment.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique would yield exact bond lengths, bond angles, and torsion angles for this compound, offering an unambiguous confirmation of its molecular geometry. While the specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into what might be expected. nih.govresearchgate.net

| Hypothetical Crystal Data for this compound | | :--- | :--- | | Parameter | Value | | Crystal System | Monoclinic or Orthorhombic | | Space Group | e.g., P2₁/c or Pca2₁ | | a (Å) | 8 - 12 | | b (Å) | 5 - 10 | | c (Å) | 15 - 20 | | α (°) | 90 | | β (°) | 90 - 110 | | γ (°) | 90 | | Z (molecules/unit cell) | 4 | Note: This data is purely hypothetical and based on similarly sized organic molecules.

The way molecules of this compound pack in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. nih.gov Understanding these interactions is key to explaining the material's bulk properties. researchgate.net Analysis of the crystal packing would likely reveal several key interactions: conicet.gov.ar

C-H···O Interactions: The hydrogen atoms on the aromatic ring and the methyl groups could form weak hydrogen bonds with the oxygen atoms of the carbonyl groups on adjacent molecules.

C-H···Br Interactions: Weak interactions may exist between hydrogen atoms and the bromine atom of a neighboring molecule. nih.gov

π-π Stacking: The aromatic rings could stack on top of each other in either a parallel or a slipped-parallel fashion, contributing to the stability of the crystal lattice. nih.gov

Halogen Bonding: Although less common for bromine compared to iodine, weak Br···O interactions between the bromine atom and an oxygen atom of a nearby molecule might be possible.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts, providing a detailed map of how neighboring molecules interact within the crystal. researchgate.net

The solid-state structure can significantly influence the chemical reactivity of a compound. In the case of this compound, the accessibility of the reactive bromomethyl group would be a critical factor in solid-state reactions. The crystal packing could sterically hinder the approach of a reactant to the C-Br bond, potentially slowing down or preventing a reaction that occurs readily in solution. Conversely, specific packing arrangements might pre-organize molecules in a way that facilitates a particular reaction pathway with a neighboring molecule. The study of the crystal structure provides a static picture that can be used to rationalize and predict solid-state reactivity.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity of the Bromomethyl-Diacetate Motif

The bromomethyl-diacetate motif present in 2-(bromomethyl)-1,4-phenylene diacetate offers fertile ground for exploring reactivity beyond standard nucleophilic substitutions. The interplay between the electron-withdrawing acetate (B1210297) groups and the reactive benzylic bromide can lead to unconventional reaction pathways. Future research could focus on:

Radical-mediated Reactions: The benzylic C-Br bond is susceptible to homolytic cleavage to form a benzyl (B1604629) radical. nih.gov Exploring photocatalytic conditions could enable the transformation of the bromomethyl group into a radical for use in Giese-type coupling reactions with electron-deficient alkenes. organic-chemistry.org This approach, potentially catalyzed by nucleophiles like lutidine to level the reduction potential, could open new avenues for C-C bond formation. organic-chemistry.org

Diazo Compound Insertions: Research into the reaction of electron-rich benzyl bromides with diazo compounds has shown the potential for formal insertion into the C(sp²)–C(sp³) bond. nih.gov Investigating Lewis acid-catalyzed reactions of this compound with diazo derivatives could lead to novel homologation products, creating complex scaffolds with benzylic quaternary centers. nih.gov

Phenonium Ion Intermediates: The proximity of the aryl ring to the bromomethyl group could be exploited to generate phenonium ion intermediates. nih.gov Under specific conditions, loss of bromide could trigger neighboring group participation by the aromatic ring, leading to skeletal rearrangements and the formation of unique cyclic or spirocyclic structures. nih.gov

These explorations into unconventional reactivity will expand the synthetic utility of this compound, providing access to previously inaccessible molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of reactive intermediates like benzylic bromides can be hazardous and challenging in traditional batch processes. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry: Continuous-flow protocols are particularly well-suited for the synthesis of benzyl bromides. organic-chemistry.org Photochemical flow conditions, for instance, have been successfully used for benzylic brominations, offering precise control over reaction parameters and minimizing the formation of byproducts. apolloscientific.co.uk The synthesis of this compound could be adapted to a flow process, where a toluene derivative is brominated in a continuous stream, potentially using safer brominating agents like N-bromosuccinimide and avoiding hazardous solvents like carbon tetrachloride. organic-chemistry.orgapolloscientific.co.uk Such a setup would allow for rapid reaction optimization and safer handling of the reactive intermediates involved. acs.org

Automated Synthesis: Automated platforms are revolutionizing small molecule synthesis by enabling rapid, iterative coupling of bifunctional building blocks. chemrxiv.org this compound, after conversion to a suitable derivative (e.g., a boronic ester), could be incorporated into automated synthesis workflows. chemrxiv.org These platforms facilitate high-throughput screening of reaction conditions and the rapid generation of molecular libraries for applications in drug discovery and materials science. researchgate.netillinois.edu The use of pre-filled reagent cartridges for common transformations like Suzuki couplings or amide bond formations can further streamline the synthesis of complex molecules derived from this building block.

The integration of this compound into these advanced synthesis technologies will accelerate the discovery of new materials and bioactive molecules. chemrxiv.orgillinois.edu

Rational Design of Derivatives for Specific Catalytic or Material Science Applications

The core structure of this compound serves as a versatile scaffold for the rational design of new functional molecules and materials.

Catalysis: By modifying the functional groups, derivatives can be designed to act as catalysts or ligands in catalysis. For instance, the hydroquinone (B1673460) moiety, after deprotection, can be a precursor for redox-active catalysts. The rational design of hydroquinone derivatives has been explored for various biological applications, and similar design principles could be applied to create novel catalysts for organic transformations. researchgate.netmdpi.comnih.gov The bromomethyl group can be used to anchor the molecule to a solid support or to introduce additional catalytic sites.

Material Science: Hydroquinone diacetate derivatives are known precursors for thermotropic liquid crystalline polymers. researchgate.net By systematically modifying the structure of this compound, new liquid crystalline materials with tailored properties could be developed. The introduction of the bromomethyl group allows for further functionalization, potentially leading to materials with unique optical or electronic properties. Furthermore, the synthesis of copolyesters using hydroquinone diacetate and various dicarboxylic acids has been shown to produce materials with applications as films and coatings. researchgate.net The bifunctional nature of the hydrolyzed form of the title compound makes it an interesting candidate for creating novel polymers.

The ability to rationally design and synthesize a wide range of derivatives from this starting material opens up possibilities for creating bespoke molecules for specific, high-value applications.

Development of Environmentally Benign Synthetic Routes and Processes

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research on this compound and its derivatives will likely focus on developing more environmentally friendly synthetic methods.

One promising avenue is the use of biomass-derived starting materials. For example, terephthalic acid, the oxidized form of the parent hydrocarbon of the target molecule, can be synthesized from 5-hydroxymethylfurfural (HMF), which is derivable from biomass. nih.govnih.gov Research into Diels-Alder reactions of HMF derivatives with ethylene provides a potential route to renewable aromatic compounds. nih.govnih.gov Applying these principles to synthesize the core aromatic ring of this compound could significantly reduce its environmental footprint.

Other green chemistry approaches could include:

Catalytic Routes: Utilizing heterogeneous catalysts that can be easily recovered and recycled, minimizing waste. researchgate.net

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

By focusing on these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of green chemistry. researchgate.net

Application in the Synthesis of New Classes of Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. The design and synthesis of these frameworks rely on the use of functionalized organic linkers.

After hydrolysis of its acetate groups, this compound is converted to 2-(bromomethyl)terephthalic acid. This molecule is an ideal candidate for a bifunctional linker in the synthesis of novel MOFs and COFs.

As a Linker in MOFs: The two carboxylate groups can coordinate to metal ions or clusters to form the framework structure, while the bromomethyl group extends into the pores. researchgate.netresearchgate.net This pendant functional group can then be used for post-synthetic modification, allowing for the introduction of new functionalities within the MOF pores. nih.gov This strategy enables the fine-tuning of the framework's properties for specific applications, such as selective gas adsorption or catalysis. nih.gov

As a Building Block for COFs: Similarly, 2-(bromomethyl)terephthalic acid can be used as a building block for COFs. nih.gov The bromomethyl group can serve as a reactive site for creating new covalent bonds within the framework or for attaching other molecules. nih.gov The ability to functionalize the interior of COFs is crucial for developing advanced materials with tailored properties. northwestern.edu

The use of linkers derived from this compound in the synthesis of these advanced materials represents a significant and promising area for future research.

Q & A

Q. What are the optimal synthetic routes for 2-(Bromomethyl)-1,4-phenylene diacetate, and how can reaction conditions be systematically optimized?

Methodological Answer : The synthesis typically involves bromination of a phenolic precursor followed by acetylation. For optimization, use Design of Experiments (DOE) to vary parameters like temperature (e.g., 40–80°C), brominating agent stoichiometry (e.g., NBS vs. Br₂), and catalyst type (e.g., Lewis acids like FeCl₃). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended. Analytical validation using HPLC (C18 column, methanol/water mobile phase) or GC-MS ensures purity (>95% by GC) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer :

- NMR : Focus on ¹H NMR signals for bromomethyl (δ ~4.3–4.5 ppm, singlet) and acetate groups (δ ~2.1–2.3 ppm, singlet).

- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and C-Br (~560 cm⁻¹).

- HPLC : Use a buffer-adjusted mobile phase (e.g., sodium acetate/1-octanesulfonate, pH 4.6) for retention time consistency .

For conflicting data, cross-validate with high-resolution mass spectrometry (HRMS) and compare with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What protocols ensure the compound’s stability during storage and experimental use?

Methodological Answer : Conduct accelerated stability studies :

- Store samples at 4°C (short-term) vs. –20°C (long-term) under inert gas (N₂).

- Monitor degradation via periodic HPLC analysis (e.g., every 30 days).

- Assess hydrolytic stability in buffers (pH 2–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How can mechanistic insights into the bromomethyl group’s reactivity guide its application in multi-step syntheses?

Methodological Answer : Study the compound’s nucleophilic substitution reactivity (SN₂) using kinetic isotope effects or Hammett linear free-energy relationships . For example, track reaction rates with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Computational modeling (e.g., DFT for transition-state analysis) can predict regioselectivity in cross-coupling reactions .

Q. How do surface interactions (e.g., glassware, polymers) influence experimental outcomes, and how can these effects be minimized?

Methodological Answer :

- Use microscopy techniques (e.g., SEM, AFM) to detect surface adsorption.

- Pre-treat glassware with silanizing agents to reduce binding.

- Compare results across substrates (glass vs. PTFE) to isolate surface effects .

Q. How should researchers address contradictions in degradation pathway data under varying environmental conditions?

Methodological Answer :

- Perform controlled degradation studies with UV/Vis monitoring (λ = 254 nm) to track byproduct formation.

- Use multivariate analysis (e.g., PCA) to correlate degradation rates with variables like humidity, light exposure, or pH.

- Cross-reference with theoretical frameworks (e.g., transition-state theory for hydrolysis) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.